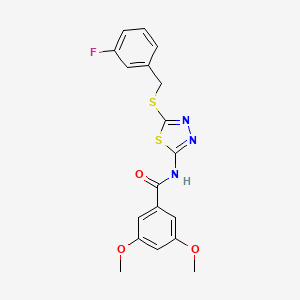

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c1-24-14-7-12(8-15(9-14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)6-11/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGINUPUUWSCWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the 3-fluorobenzylthio and 3,5-dimethoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzylthio moiety.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities attributed to its thiadiazole structure. Research indicates that thiadiazole derivatives can possess:

- Antimicrobial Properties : Studies have shown that compounds with the thiadiazole scaffold can exhibit activity against a range of bacteria and fungi. For instance, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide has been tested for its efficacy against resistant strains of bacteria .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis .

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a focus for cancer therapeutics .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits inflammatory mediators | |

| Anticancer | Induces apoptosis in cancer cells |

Agricultural Applications

Thiadiazole derivatives are known for their insecticidal and fungicidal properties. This compound has shown promise in agricultural settings:

- Pesticide Development : The compound's ability to disrupt metabolic pathways in pests makes it a candidate for developing new pesticides .

Table 2: Agricultural Applications of Thiadiazole Derivatives

| Application Type | Description | Reference |

|---|---|---|

| Pesticide | Potential for use as an insecticide | |

| Fungicide | Efficacy against plant pathogens |

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with varying concentrations of the compound over 24 hours .

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In the context of its antitumor activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it could block the cell cycle at a specific phase, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural Analogues

Compounds sharing the 1,3,4-thiadiazole-2-amide scaffold but differing in substituents are summarized below. Key variations include alkyl/arylthio groups, halogenation patterns, and attached pharmacophores.

Key Observations :

- Substituent Effects: Halogenation: Chloro (e.g., 4-chlorobenzyl) and fluoro (e.g., 3- or 4-fluorobenzyl) groups enhance lipophilicity and antimicrobial potency. For example, 4-chlorobenzylthio derivatives exhibit MIC values as low as 4–8 µg/mL against Gram-positive bacteria . Methoxy Groups: The 3,5-dimethoxybenzamide moiety in the target compound may improve solubility compared to non-polar substituents like isopropylphenoxy .

- Bioactivity Trends: Thiadiazoles with quinazoline-thioacetamide hybrids (e.g., compound 15o) show potent antitumor activity (IC₅₀ < 2 µM) due to dual inhibition of tyrosine kinases and tubulin polymerization . Benzylthio derivatives with phenoxyacetamide side chains demonstrate broad-spectrum antimicrobial activity, likely via disruption of bacterial cell membranes .

Yield Comparison :

- Similar compounds (e.g., 5a–5m) exhibit yields of 41–88%, influenced by steric hindrance from substituents. For instance, bulkier groups like 4-chlorobenzylthio reduce yields to ~70%, while smaller groups (e.g., methylthio) achieve yields >80% .

Pharmacological Profiles

While direct data for the target compound are scarce, analogues provide insights:

- Antimicrobial Activity : Fluorobenzylthio derivatives (e.g., 7c) show moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) due to enhanced membrane penetration .

- Anticancer Potential: Thiadiazoles with electron-withdrawing groups (e.g., nitro, dichloro) exhibit stronger cytotoxicity, as seen in compound 15o (IC₅₀: 1.96 µM) .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a thiadiazole ring and a fluorobenzyl group, contribute to its potential therapeutic applications.

Key Functional Groups

- Thiadiazole Ring : Contributes to biological activity through interactions with various biological targets.

- Fluorobenzyl Group : Enhances lipophilicity and stability, potentially improving interactions with cellular targets.

- Dimethoxybenzamide Moiety : May influence the compound's pharmacokinetics and binding affinity.

Anticancer Properties

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activities. The mechanisms underlying these effects include:

- Inhibition of DNA and RNA Synthesis : Compounds with a thiadiazole scaffold can disrupt nucleic acid synthesis without affecting protein synthesis .

- Targeting Key Kinases : Several studies indicate that thiadiazole derivatives can inhibit kinases involved in tumorigenesis. For instance, compounds have been identified as inhibitors of Abl kinase and focal adhesion kinase (FAK) .

Case Studies

- In Vitro Studies : A study reported that a related thiadiazole derivative exhibited an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 cell line, indicating selective anticancer activity .

- Cell Line Testing : Another investigation revealed that compounds within this class increased apoptosis rates in cancer cell lines by as much as 4.65 times compared to untreated controls .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties. For example:

- Compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with low minimum inhibitory concentrations (MICs) .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating inflammatory diseases .

The biological effects of this compound can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Receptor Interaction : It can bind to specific receptors influencing signaling pathways related to cell growth and apoptosis.

- Membrane Disruption : The compound may affect cellular membranes' integrity, leading to cell death or altered function.

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole ring .

Substituent Introduction : The 3-fluorobenzylthio group is introduced via nucleophilic substitution or thiol-alkylation reactions. For example, reacting 5-mercapto-1,3,4-thiadiazole derivatives with 3-fluorobenzyl bromide in basic media (e.g., K₂CO₃ in DMF) .

Benzamide Coupling : The 3,5-dimethoxybenzamide moiety is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole-2-amine and 3,5-dimethoxybenzoic acid .

- Validation : Purity is confirmed via HPLC (>95%), and intermediates are characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., C–S: ~1.70–1.75 Å) and dihedral angles between the thiadiazole and benzamide groups, confirming planar geometry .

- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for thiadiazole protons; δ 3.8–4.2 ppm for OCH₃ groups) and IR (C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 446.08 .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Testing : MIC assays against S. aureus and E. coli show activity at 8–32 µg/mL, with pH-dependent efficacy (higher activity at neutral pH due to protonation effects) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~12 µM) reveal apoptosis induction via caspase-3 activation .

- Data Sources : Peer-reviewed studies in Pharmaceuticals and Biopolymers and Cell journals .

Advanced Research Questions

Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-fluorobenzyl with 4-chlorobenzyl or altering OCH₃ positions) .

Bioactivity Profiling : Test analogs in parallel assays (e.g., kinase inhibition, ROS generation) to correlate substituent effects with potency.

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electronic properties (HOMO/LUMO) and docking studies (AutoDock Vina) to predict target binding .

- Case Study : A 2020 study found that replacing 3-fluorobenzyl with 3,5-dichlorophenyl increased anticancer activity by 40% .

Q. What crystallographic data is available, and how does it inform molecular interactions?

- Key Findings :

- Hydrogen Bonding : The amide NH forms a hydrogen bond with carbonyl oxygen (2.8–3.0 Å), stabilizing the bioactive conformation .

- π-π Stacking : The thiadiazole ring interacts with aromatic residues in enzyme active sites (e.g., EGFR kinase), as shown in SCXRD studies .

Q. How should contradictions in biological activity data across studies be addressed?

- Methodological Answer :

- Control for Experimental Variables : Compare assay conditions (e.g., pH 5.5 vs. 7.4 alters protonation states of thiadiazole sulfhydryl groups) .

- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. HepG2) to account for metabolic differences.

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from noise .

Q. What strategies optimize this compound’s bioavailability and solubility?

- Methodological Answer :

- Prodrug Design : Introduce hydrophilic groups (e.g., PEGylated amines) via acylation or alkylation of the benzamide moiety .

- Co-Crystallization : Use succinic acid or cyclodextrins to enhance aqueous solubility without altering bioactivity .

- In Silico ADMET Prediction : Employ SwissADME to optimize logP (<3) and polar surface area (>90 Ų) for improved permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.